

Application Notes and Protocols for Studying P2X4 with BX430

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Compound of Interest

Compound Name: BX430

Cat. No.: B15618263

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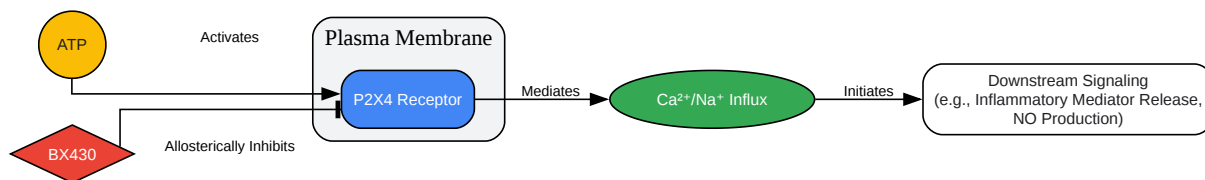
For Researchers, Scientists, and Drug Development Professionals

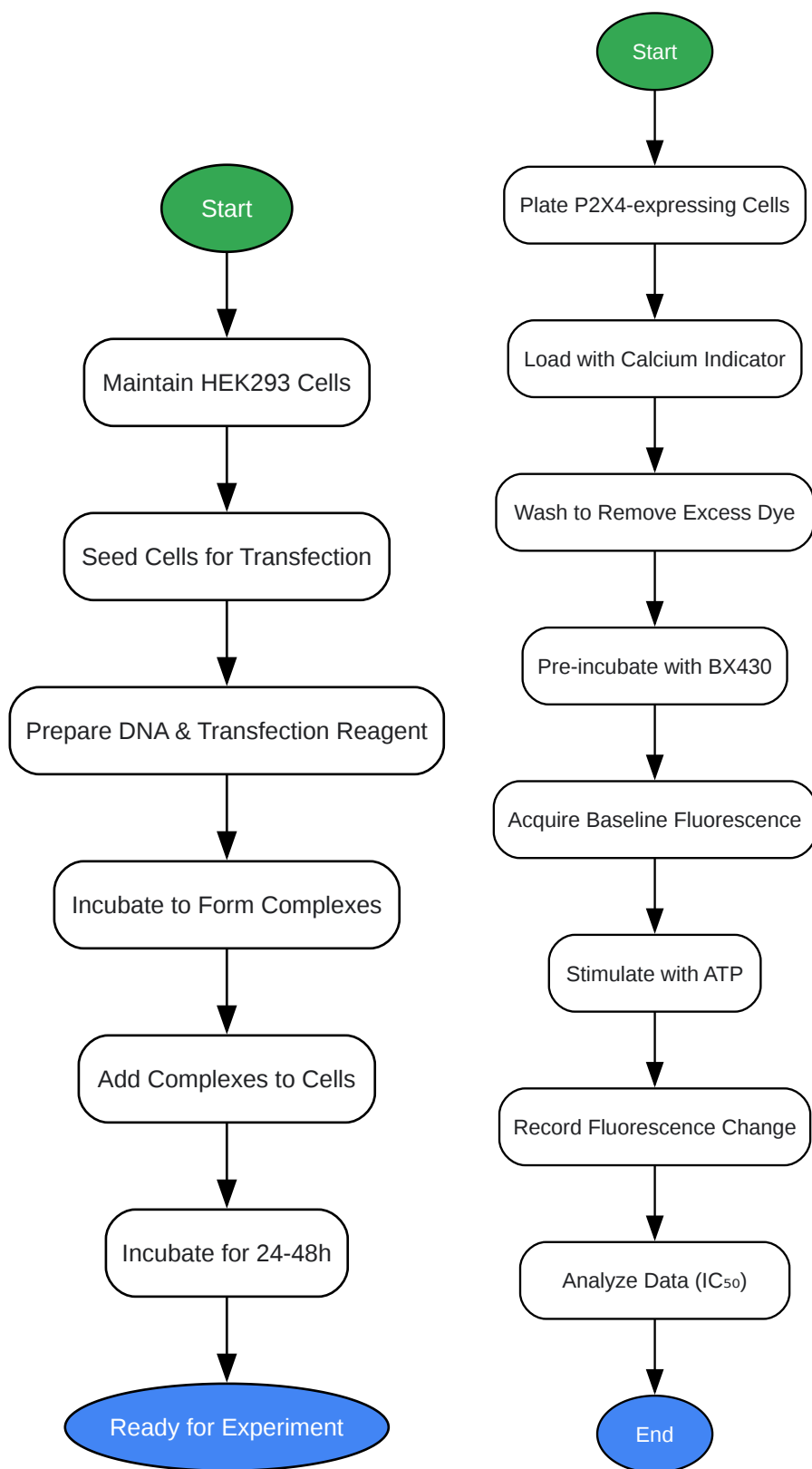
Introduction

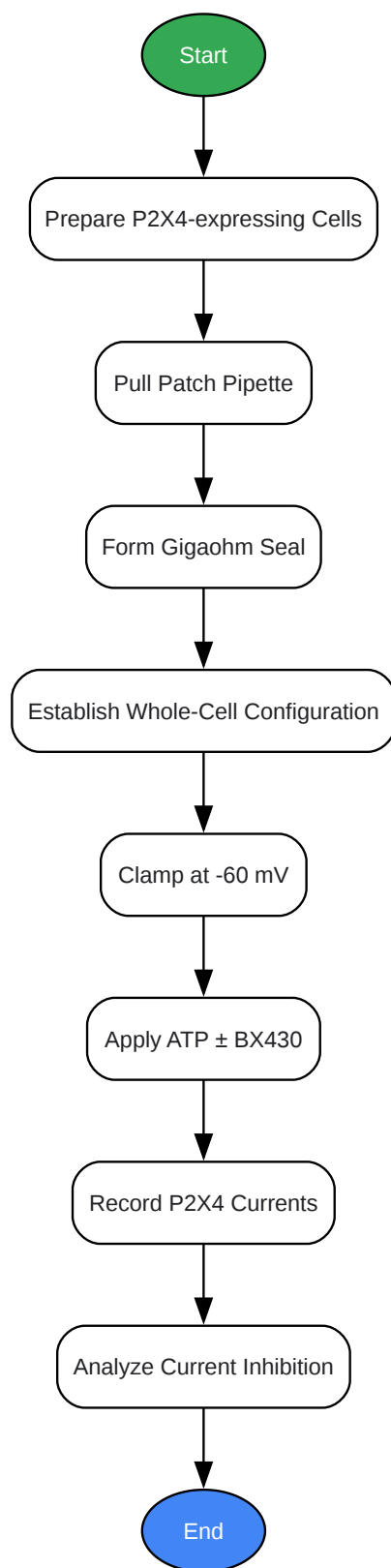
The P2X4 receptor, an ATP-gated cation channel, is a key player in various physiological and pathological processes, including neuroinflammation, chronic pain, and cardiovascular function. [1][2][3] Its high permeability to calcium allows it to trigger a cascade of intracellular signaling events.[3] Understanding the pharmacology of the P2X4 receptor is crucial for the development of novel therapeutics. **BX430** has been identified as a potent and selective noncompetitive allosteric antagonist of the human P2X4 receptor, making it an invaluable tool for studying the receptor's function.[4][5] These application notes provide detailed protocols for utilizing **BX430** in the experimental investigation of the P2X4 receptor.

P2X4 Receptor Signaling Pathway

Activation of the P2X4 receptor by its endogenous ligand, adenosine 5'-triphosphate (ATP), leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺. [2] This influx of cations depolarizes the cell membrane and increases intracellular calcium concentrations, which in turn initiates a variety of downstream signaling pathways. These pathways can lead to the release of inflammatory mediators such as prostaglandin E2 and brain-derived neurotrophic factor (BDNF).[3] In certain cell types, the P2X4 receptor has been shown to physically associate with endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[6]







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